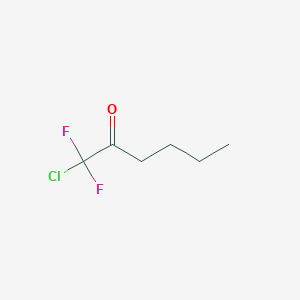![molecular formula C14H19BFNO3 B12838325 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a fluorinated benzene ring, which is further substituted with a cyclohexyl(methyl)carbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid typically involves the reaction of 2-fluorobenzeneboronic acid with cyclohexyl(methyl)carbamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its unique structure and reactivity.
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid in Suzuki–Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2-Fluorobenzeneboronic Acid: Lacks the cyclohexyl(methyl)carbamoyl group but has similar reactivity in coupling reactions.
Uniqueness
5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is unique due to the presence of the cyclohexyl(methyl)carbamoyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules that require specific functional groups .
Properties
Molecular Formula |
C14H19BFNO3 |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
[5-[cyclohexyl(methyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H19BFNO3/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-13(16)12(9-10)15(19)20/h7-9,11,19-20H,2-6H2,1H3 |
InChI Key |
PIAHGOURQDHKCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C2CCCCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


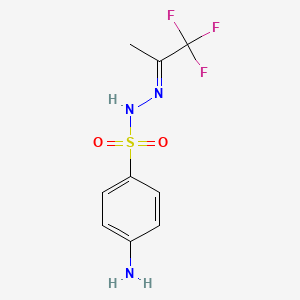
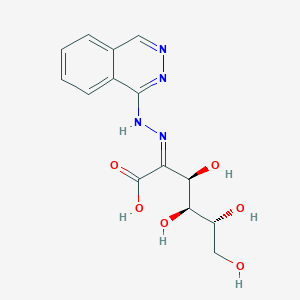
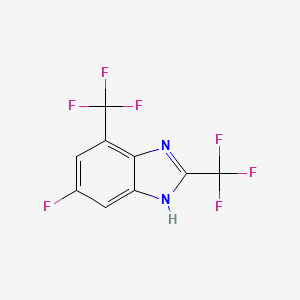
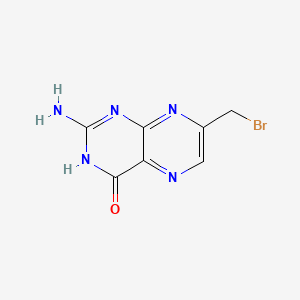
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
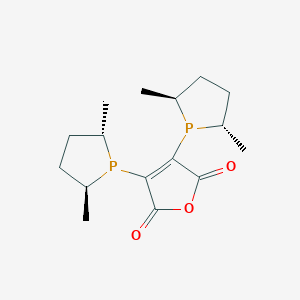
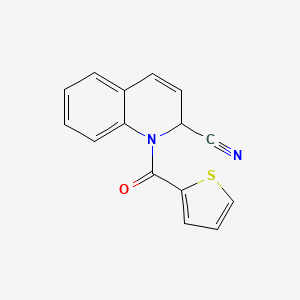
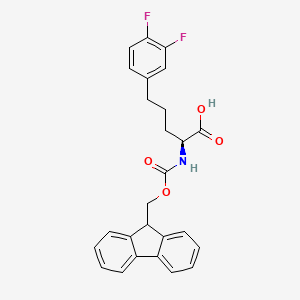
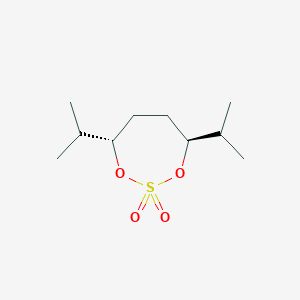
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
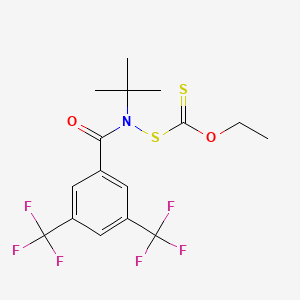
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
